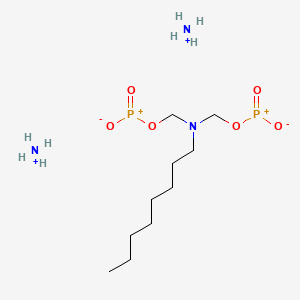
Diammonium dihydrogen ((octylimino)bis(methylene))bisphosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diammonium dihydrogen ((octylimino)bis(methylene))bisphosphate is a heterocyclic organic compound with the molecular formula C10H29N3O7P2 and a molecular weight of 365.30 g/mol . It is known for its unique structure, which includes an octyl group and bisphosphate moieties. This compound is used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
The synthesis of diammonium dihydrogen ((octylimino)bis(methylene))bisphosphate involves several steps. The synthetic route typically includes the reaction of octylamine with formaldehyde and phosphoric acid under controlled conditions. The reaction conditions, such as temperature, pH, and reaction time, are crucial to ensure the desired product’s formation. Industrial production methods may involve large-scale reactors and continuous flow processes to optimize yield and purity .
Analyse Des Réactions Chimiques
Diammonium dihydrogen ((octylimino)bis(methylene))bisphosphate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the octyl group or phosphate moieties are replaced by other functional groups.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or acidic conditions, leading to the breakdown of the bisphosphate structure.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like water or organic solvents. The major products formed from these reactions depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Diammonium dihydrogen ((octylimino)bis(methylene))bisphosphate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems and as a component in pharmaceutical formulations.
Mécanisme D'action
The mechanism of action of diammonium dihydrogen ((octylimino)bis(methylene))bisphosphate involves its interaction with molecular targets and pathways. The compound’s bisphosphate moieties can bind to specific enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Diammonium dihydrogen ((octylimino)bis(methylene))bisphosphate can be compared with other similar compounds, such as:
Diammonium hydrogen phosphate: A simpler phosphate compound used in fertilizers and as a fire retardant.
Octylamine: A primary amine with an octyl group, used in organic synthesis and as a surfactant.
Bisphosphonates: A class of compounds used in medicine to treat bone diseases like osteoporosis.
The uniqueness of this compound lies in its combination of an octyl group and bisphosphate moieties, which confer distinct chemical and biological properties .
Propriétés
Numéro CAS |
94107-72-9 |
|---|---|
Formule moléculaire |
C10H29N3O6P2+2 |
Poids moléculaire |
349.30 g/mol |
Nom IUPAC |
diazanium;[octyl(phosphooxymethyl)amino]methoxy-oxido-oxophosphanium |
InChI |
InChI=1S/C10H21NO6P2.2H3N/c1-2-3-4-5-6-7-8-11(9-16-18(12)13)10-17-19(14)15;;/h2-10H2,1H3;2*1H3/p+2 |
Clé InChI |
ZTBOJRAOCSFKEQ-UHFFFAOYSA-P |
SMILES canonique |
CCCCCCCCN(CO[P+](=O)[O-])CO[P+](=O)[O-].[NH4+].[NH4+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![zinc;tricyclo[5.2.1.02,6]decane-3,4-dicarboxylate](/img/structure/B12684177.png)
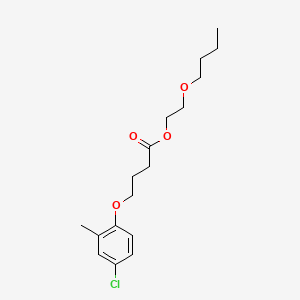
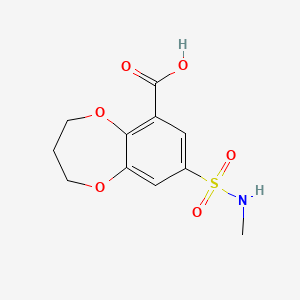

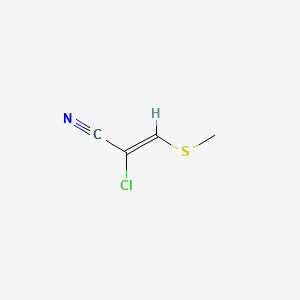
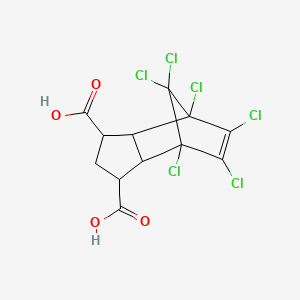
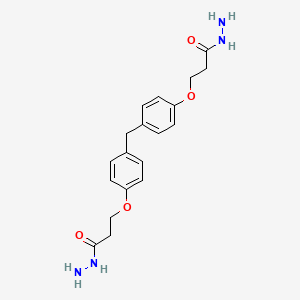
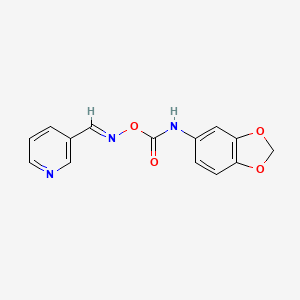
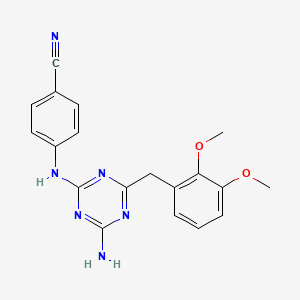
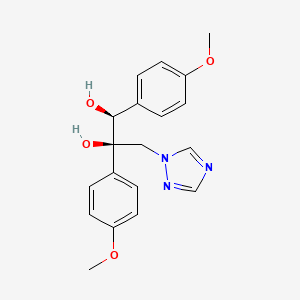

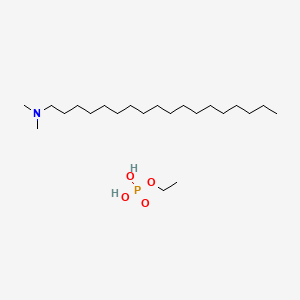
![4-bromo-2,6-dimethylphenolate;[dichloro(phenyl)methyl]-dodecyl-dimethylazanium](/img/structure/B12684248.png)

